molecular formula C19H16N4O2 B3866044 N,N'-(2-methyl-1,3-phenylene)dinicotinamide

N,N'-(2-methyl-1,3-phenylene)dinicotinamide

Cat. No. B3866044
M. Wt: 332.4 g/mol
InChI Key: OEMQIVNNSVERRF-UHFFFAOYSA-N
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Description

“N,N’-(2-methyl-1,3-phenylene)dinicotinamide” is a derivative of phenylenediamine, which is an organic compound with the formula C6H4(NH2)2 . The “2-methyl” indicates a methyl group is attached to the second carbon of the phenylene group, and “dinicotinamide” suggests the presence of two nicotinamide groups .


Molecular Structure Analysis

The molecular structure would likely consist of a phenylene group (a benzene ring) substituted with two amine groups that are further substituted with nicotinamide. The exact structure would depend on the positions of these substitutions .


Chemical Reactions Analysis

Phenylenediamines are involved in various chemical reactions, particularly in the production of dyes and drugs . They can act as a precursor to many compounds due to the reactivity of the amine groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Phenylenediamines are generally solid at room temperature, and they have the ability to form hydrogen bonds due to the presence of amine groups .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used as a drug, it would interact with biological systems in a specific way to exert its effect .

Safety and Hazards

Phenylenediamines and their derivatives can pose health risks. They may cause skin and eye irritation, and prolonged exposure can lead to more severe health issues . Always handle such compounds with appropriate safety measures.

Future Directions

The future research and applications of this compound would depend on its properties and potential uses. It could be explored for use in various fields like pharmaceuticals, materials science, or chemical synthesis, given the versatile nature of phenylenediamine derivatives .

properties

IUPAC Name

N-[2-methyl-3-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-13-16(22-18(24)14-5-3-9-20-11-14)7-2-8-17(13)23-19(25)15-6-4-10-21-12-15/h2-12H,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMQIVNNSVERRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CN=CC=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-methyl-3-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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